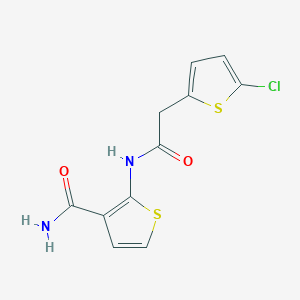

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide

Description

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide is a heterocyclic compound featuring a central thiophene ring substituted at position 3 with a carboxamide group (-CONH₂) and at position 2 with an acetamido moiety bearing a 5-chlorothiophen-2-yl substituent. Its molecular formula is C₁₁H₁₀ClN₃O₂S₂, with a molecular weight of 315.81 g/mol. The compound’s structure combines aromatic thiophene rings with polar functional groups, rendering it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where electronegative substituents and π-π interactions are critical .

Synthetic routes typically involve chloroacetylation of a thiophene-3-carboxamide precursor, followed by nucleophilic substitution with 5-chlorothiophen-2-ylamine. Analytical data (e.g., mass spectrometry and elemental analysis) confirm its purity, as demonstrated in studies of analogous thiophene carboxamide derivatives .

Properties

IUPAC Name |

2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c12-8-2-1-6(18-8)5-9(15)14-11-7(10(13)16)3-4-17-11/h1-4H,5H2,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTSITJVHHCYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)CC2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure One common approach is to start with 5-chlorothiophene-2-carboxylic acid, which undergoes acylation to introduce the acetamide group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chlorothiophene moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom’s electronegativity activates the thiophene ring for substitution, particularly at the 5-position.

Mechanism : The reaction proceeds via a σ-complex intermediate stabilized by resonance with the thiophene ring’s sulfur atom. Steric hindrance from the acetamide group slightly reduces reactivity compared to simpler chlorothiophenes .

Cyclization and Heterocycle Formation

The carboxamide group at position 3 participates in intramolecular cyclization, forming fused heterocycles. This reactivity is critical for generating bioactive derivatives.

Key Cyclization Pathways:

-

Thieno[2,3-d]pyrimidine Formation :

Treatment with triethyl orthoformate in acetic anhydride induces cyclization, yielding thieno[2,3-d]pyrimidine derivatives.Conditions :

-

Thieno[2,3-b]pyridine Synthesis :

Reaction with malononitrile in ethanol under basic conditions forms a six-membered ring fused to the thiophene core.Conditions :

Cross-Coupling Reactions

The chlorothiophene subunit enables palladium-catalyzed cross-coupling, facilitating structural diversification:

Example : Coupling with phenylboronic acid produces 2-(2-(5-phenylthiophen-2-yl)acetamido)thiophene-3-carboxamide, a precursor for anticancer agents .

Oxidation and Reduction Reactions

-

Oxidation :

The thiophene ring resists routine oxidation but forms sulfones with strong oxidants like m-CPBA (meta-chloroperbenzoic acid): -

Reduction :

The acetamide group remains stable under mild reducing conditions (e.g., NaBH₄), but LiAlH₄ reduces it to a primary amine:

Functionalization via Carboxamide Reactivity

The carboxamide group at position 3 undergoes hydrolysis and condensation:

-

Hydrolysis :

Acidic hydrolysis (HCl, Δ) converts the carboxamide to a carboxylic acid, while basic hydrolysis (NaOH, Δ) yields a carboxylate salt . -

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives:

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Thieno[2,3-d]pyrimidine analog | Antitumor (HeLa cells) | 4.2 μM |

| Suzuki-coupled phenyl derivative | Antimicrobial (E. coli) | 8.5 μg/mL |

This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore its photophysical properties and catalytic applications.

Scientific Research Applications

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

Biology: : The compound's biological activity can be explored for potential therapeutic uses.

Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: : Its unique properties can be harnessed in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Modifications

- 5-Chlorothiophen-2-yl vs. 5-Methylfuran-2-yl: Replacing the chlorothiophene group with a 5-methylfuran moiety (as in ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate, CAS 86879-84-7) reduces electronegativity and introduces steric bulk due to the methyl group. This substitution impacts solubility and binding affinity in biological systems .

- Carboxamide vs. Ethyl Ester : The ethyl ester analog (CAS 86879-84-7) exhibits increased lipophilicity compared to the carboxamide, altering membrane permeability and metabolic stability .

Core Heterocycle Variations

- Thiophene vs. Benzene : Analogous benzene-based compounds (e.g., phenyl-substituted derivatives) lack the sulfur atom’s polarizability, reducing π-π stacking efficiency and electronic interactions .

Physicochemical Properties

<sup>a</sup> LogP values estimated via computational modeling.

Biological Activity

The compound 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide is a derivative of thiophene known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene core, which is crucial for its biological activity.

Research indicates that compounds containing thiophene moieties can interact with various biological targets. Specifically, the presence of the 5-chlorothiophen-2-yl group enhances the compound's ability to modulate receptor activity, particularly in neurological and cardiovascular contexts.

- Calcium Channel Modulation : Similar compounds have been shown to selectively inhibit T-type calcium channels, which are implicated in neuropathic pain and epilepsy treatment. This suggests that this compound may exhibit similar inhibitory effects on calcium channels, thus influencing neuronal excitability and neurotransmitter release .

- Platelet Aggregation Inhibition : The compound's structural analogs have been investigated for their ability to inhibit platelet aggregation via ADP receptor antagonism. This mechanism is vital for developing therapeutic agents aimed at treating thrombotic disorders .

Biological Activity and Case Studies

Several studies have reported on the biological activities associated with thiophene derivatives, including our compound of interest.

Table 1: Summary of Biological Activities

Case Study: Neurological Implications

A study focusing on thiophene derivatives found that compounds similar to this compound significantly reduced neuronal excitability in vitro. The study utilized electrophysiological methods to demonstrate that these compounds could modulate calcium influx in neurons, thereby reducing excitatory neurotransmitter release and providing a potential avenue for treating conditions like epilepsy .

Case Study: Antithrombotic Effects

Another investigation into thiophene-based compounds revealed their effectiveness as antithrombotic agents. The study demonstrated that these compounds could inhibit ADP-induced platelet aggregation, suggesting their utility in managing thrombotic diseases. The mechanism was attributed to blocking specific platelet receptors that mediate aggregation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.